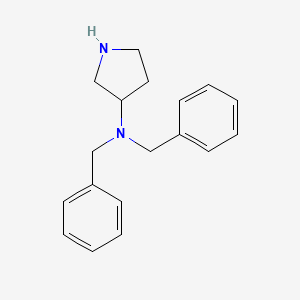
N,N-dibenzylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of two benzyl groups attached to the nitrogen atom in this compound enhances its lipophilicity and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dibenzylpyrrolidin-3-amine can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-N-(2-chloroethyl)amine with benzylamine under basic conditions. Another method includes the reduction of N,N-dibenzylpyrrolidin-3-one using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dibenzylpyrrolidin-3-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of N,N-dibenzylpyrrolidin-3-one back to this compound can be achieved using lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride in aprotic solvents.
Major Products:
Oxidation: N,N-dibenzylpyrrolidin-3-one.
Reduction: this compound.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
N,N-dibenzylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-dibenzylpyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N-dimethylpyrrolidin-3-amine: Similar structure but with methyl groups instead of benzyl groups.
N,N-dibenzylpiperidin-3-amine: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
N,N-dibenzylpyrrolidin-2-one: Similar structure but with a carbonyl group at the 2-position.
Uniqueness: N,N-dibenzylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of two benzyl groups, which confer distinct lipophilicity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C18H22N2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N,N-dibenzylpyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
InChI Key |
RSBBPYMMUAWQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


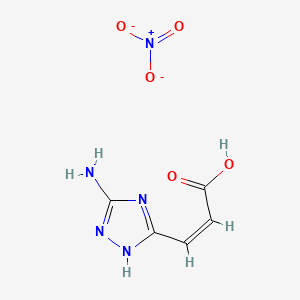
![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)
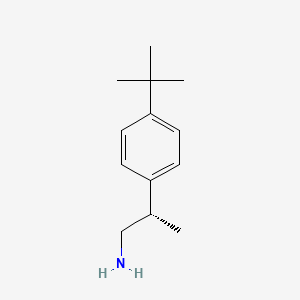

![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
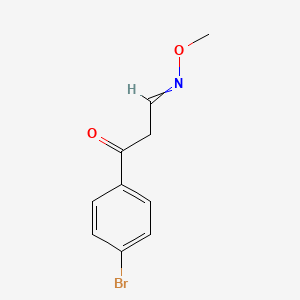


![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)

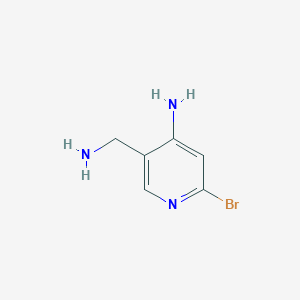
![1-(butan-2-yl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728630.png)
